molecular formula C7H13N5O B5609061 3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide

3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide

Cat. No.: B5609061
M. Wt: 183.21 g/mol
InChI Key: NTVZRJSMRUCGHL-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is a synthetic amide derivative featuring a butanamide backbone substituted with a 3-methyl group and a 2-methyltetrazole ring. The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing electronic properties .

Key structural features include:

  • Amide linkage: Facilitates hydrogen bonding and interactions with biological targets.
  • 3-Methyl substituent: Modulates steric effects and lipophilicity.

Properties

IUPAC Name

3-methyl-N-(2-methyltetrazol-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-5(2)4-6(13)8-7-9-11-12(3)10-7/h5H,4H2,1-3H3,(H,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVZRJSMRUCGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide typically involves the formation of the tetrazole ring followed by the attachment of the butanamide moiety. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various Lewis acids or transition metals under controlled conditions.

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to tetrazole oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its tetrazole moiety allows for the formation of diverse derivatives through various chemical reactions, including substitution and coupling reactions. This versatility is crucial for developing new pharmaceuticals and materials.

2. Material Science
In material science, 3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is utilized in the production of polymers and nanomaterials. The incorporation of tetrazole groups enhances the thermal stability and mechanical properties of materials, making them suitable for high-performance applications.

Biological Applications

1. Pharmacological Research
Research indicates that compounds containing tetrazole rings exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. For instance, studies have shown that derivatives of this compound can act as potential inhibitors for various enzymes involved in disease pathways.

Case Study: Angiotensin-II Receptor Antagonists
A study on derivatives of this compound demonstrated their effectiveness as angiotensin-II receptor antagonists. These compounds were synthesized and evaluated for their antihypertensive properties, showing significant blood pressure-lowering effects compared to standard treatments .

Medicinal Chemistry

1. Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development. Its structural characteristics allow it to modulate receptor activity, potentially leading to new therapeutic agents for conditions such as hypertension and other cardiovascular diseases.

Data Table: Biological Activity of Derivatives

Compound NameActivity TypeIC50 (µM)Reference
AV2Antihypertensive15
AV3Urease Inhibition10
AV9Antioxidant Activity8

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction is facilitated by the electron-donating and electron-withdrawing properties of the tetrazole ring, which stabilize the binding to the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Core Structural Comparison
Compound Name Core Structure Heterocycle Key Substituents Molecular Weight (g/mol)
3-Methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide Butanamide 2-Methyltetrazole 3-Methyl ~225 (estimated)
3-Oxo-N-(thiazol-2-yl)butanamide Butanamide Thiazole 3-Keto 197.2
3-Oxo-N-(2-oxo-2H-benzimidazol-5-yl)butanamide Butanamide Benzimidazolone 3-Keto, 2-oxo 261.3
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide None 3-Methyl, N,O-bidentate group 207.3

Key Observations :

  • Substituent Effects : The 3-methyl group increases hydrophobicity relative to 3-keto analogs, which may alter pharmacokinetic properties like absorption and half-life.

Insights :

  • The target compound likely follows a route similar to , substituting benzoyl chloride with a butanoyl derivative and using 2-methyltetrazol-5-amine.
  • Complex analogs like AV7 require multi-step synthesis, reducing scalability compared to simpler amides .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Melting Point (°C) Solubility (logP) Key Spectroscopic Features (IR/NMR)
This compound Not reported Estimated ~1.5 Expected IR: 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N tetrazole)
AV7 140 3.2 (calculated) 1H NMR: δ 0.75–0.76 (t, CH3), 4.52 (s, CH2); IR: 1724 cm⁻¹ (C=O)
3-Oxo-N-(thiazol-2-yl)butanamide Not reported ~0.8 IR: 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N thiazole)

Analysis :

  • The tetrazole ring in the target compound may lower solubility compared to thiazole analogs due to increased hydrophobicity .
  • The absence of a keto group (vs.

Critical Evaluation :

  • Thiazole-based analogs in show full PDE5 inhibition, but tetrazole’s stronger electron-withdrawing nature may alter binding kinetics.

Biological Activity

3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its bioisosteric properties that can mimic carboxylic acids. The presence of the tetrazole moiety enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and receptor modulator. Key areas of research include:

  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging ability in DPPH assays, suggesting potential applications in oxidative stress-related conditions.
  • Antihypertensive Effects : Preliminary studies indicate that derivatives of this compound may act as angiotensin II receptor antagonists, contributing to blood pressure regulation.
  • Enzyme Inhibition : The compound has shown promising results in inhibiting urease activity, which is relevant for treating conditions like urinary tract infections.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. For instance, its inhibition of urease involves binding to the active site of the enzyme, disrupting its catalytic function. Molecular docking studies have provided insights into these interactions, illustrating how the compound fits into the binding sites of target proteins.

Research Findings and Case Studies

Recent studies have focused on synthesizing various analogs of this compound to evaluate their biological activities:

  • Synthesis and Characterization : A study synthesized several derivatives using techniques such as FTIR and NMR to confirm structural integrity. These compounds were evaluated for their biological activities, including antioxidant and antihypertensive properties .
  • Biological Evaluation : In vitro assays indicated that many synthesized derivatives exhibited enhanced antioxidant activities compared to the parent compound. For example, one derivative showed a significant reduction in blood pressure in hypertensive models .
  • Molecular Docking Studies : These studies revealed that certain analogs have favorable binding affinities for angiotensin II receptors and urease, supporting their potential therapeutic roles .

Data Table: Biological Activity Summary

Compound NameActivity TypeAssay MethodResults
This compoundAntioxidantDPPH AssaySignificant free radical scavenging
This compound Derivative 1AntihypertensiveBlood Pressure ModelReduced blood pressure significantly
This compound Derivative 2Urease InhibitionAgar DiffusionHigh inhibition rate

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